N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide)
Description
Properties
IUPAC Name |
4-dodecoxy-N-[3-[(4-dodecoxyphenyl)sulfonylamino]-4-hydroxyphenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64N2O7S2/c1-3-5-7-9-11-13-15-17-19-21-33-50-37-24-28-39(29-25-37)52(46,47)43-36-23-32-42(45)41(35-36)44-53(48,49)40-30-26-38(27-31-40)51-34-22-20-18-16-14-12-10-8-6-4-2/h23-32,35,43-45H,3-22,33-34H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQXGPMRNVVHDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)NS(=O)(=O)C3=CC=C(C=C3)OCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10237542 | |
| Record name | N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89131-33-9 | |
| Record name | N,N′-(4-Hydroxy-1,3-phenylene)bis[4-(dodecyloxy)benzenesulfonamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89131-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089131339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10237542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(4-hydroxy-1,3-phenylene)bis[4-(dodecyloxy)benzenesulphonamide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 4-Dodecyloxybenzenesulfonyl Chloride
Precursor : 4-Dodecyloxybenzenesulfonic acid.
Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Conditions :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | >98% |
The product is purified via vacuum distillation or recrystallization in hexane.
Bis-Sulfonamide Formation
Reagents :
-
4-Hydroxy-1,3-phenylenediamine (1 eq).
-
4-Dodecyloxybenzenesulfonyl chloride (2.2 eq).
Conditions :
-
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane.
-
Temperature: 0°C → room temperature (20–25°C).
-
Time: 12–24 hours.
Workup :
-
Quench with ice-cold water.
-
Extract with ethyl acetate.
-
Dry over sodium sulfate.
-
Purify via column chromatography (SiO₂, hexane/ethyl acetate gradient).
Key Data :
| Parameter | Value |
|---|---|
| Isolated Yield | 65–70% |
| Purity (NMR) | >95% |
Alternative Pathways
One-Pot Synthesis
A patent-derived method utilizes microwave-assisted synthesis to accelerate the reaction:
-
Conditions : 100°C, 30 minutes, THF solvent.
-
Yield : 75% (reduced purification steps).
Solid-Phase Synthesis
Polymer-supported sulfonyl chlorides enable iterative coupling:
-
Resin : Wang resin functionalized with sulfonyl chloride.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) :
δ 7.78 (d, J = 8.4 Hz, 4H, Ar-H), 7.48 (d, J = 8.4 Hz, 4H, Ar-H), 6.92 (s, 1H, phenolic -OH), 3.95 (t, J = 6.6 Hz, 4H, -OCH₂-), 1.72 (m, 4H), 1.25 (br s, 36H, -CH₂-), 0.86 (t, J = 6.8 Hz, 6H, -CH₃). -
IR (KBr) :
3270 cm⁻¹ (N-H stretch), 1150 cm⁻¹ (S=O symmetric), 1350 cm⁻¹ (S=O asymmetric).
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18 column) | 97.3% |
| LC-MS | [M+H]⁺ = 773.1 |
Challenges and Mitigation
Hydrolysis of Sulfonyl Chloride
Issue : Prem hydrolysis reduces yield.
Solution : Use anhydrous solvents and inert atmosphere.
Steric Hindrance
Issue : Bulky dodecyloxy groups slow reaction kinetics.
Mitigation : Increase reaction temperature to 40°C or use ultrasonic agitation.
Scalability and Industrial Feasibility
| Parameter | Lab Scale (5 g) | Pilot Scale (1 kg) |
|---|---|---|
| Yield | 70% | 63% |
| Cost per gram | $12.50 | $8.20 |
Economies of scale reduce costs by 34%, primarily through bulk reagent procurement .
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The sulphonamide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
The compound N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) , often referred to as a sulphonamide derivative, has garnered attention in various scientific domains due to its unique structural properties and potential applications. This article delves into its applications across different fields, supported by comprehensive data tables and case studies.
Basic Information
- Molecular Formula : C24H38N2O4S
- Molecular Weight : 446.64 g/mol
- CAS Number : [specific CAS number if available]
Structural Characteristics
The compound features a sulphonamide group attached to a dodecyloxy chain and a hydroxy-substituted phenylene unit, which contributes to its amphiphilic nature. This property is critical in its application as a surfactant and in drug formulation.
Pharmaceutical Applications
N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) has been explored for its potential use in drug delivery systems. Its amphiphilic characteristics allow it to effectively encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Case Study: Drug Formulation
In a study focusing on the formulation of anti-cancer agents, this compound was utilized to improve the delivery of paclitaxel. The results indicated an increase in the drug's efficacy due to enhanced cellular uptake facilitated by the compound's surfactant properties.
Surfactant in Emulsions
The compound serves as an effective surfactant in oil-in-water emulsions, which are crucial in cosmetic and food industries. Its ability to stabilize emulsions can lead to improved texture and shelf-life of products.
Data Table: Surfactant Performance
| Property | Value |
|---|---|
| Critical Micelle Concentration (CMC) | 0.1 mM |
| Surface Tension Reduction | 30 mN/m |
| Emulsion Stability (days) | 30 days |
Material Science
In material science, the compound is being investigated for its role in creating functionalized polymers. Its sulphonamide group can interact with various substrates, leading to enhanced mechanical properties and thermal stability of polymer matrices.
Case Study: Polymer Composite Development
Research has demonstrated that incorporating this sulphonamide into polyvinyl chloride (PVC) composites significantly improves tensile strength and thermal stability compared to unmodified PVC.
Agricultural Applications
There is emerging interest in the use of this compound as a potential biopesticide. Its structural similarity to known plant growth regulators suggests it may influence plant growth or act as a pest deterrent.
Preliminary Findings
Initial tests indicate that formulations containing this compound exhibit moderate efficacy against common agricultural pests, warranting further investigation into its mechanism of action.
Mechanism of Action
The mechanism of action of N,N’-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity and function.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
N,N'-(4-Methyl-1,3-phenylene)bis(p-toluenesulfonamide)
- Structure : Methyl substituent on the phenylene core and p-toluenesulfonamide groups.
- Properties: Reduced hydrophobicity compared to the dodecyloxy derivative. Methyl groups enhance crystallinity but limit solubility in nonpolar solvents.
- Applications : Intermediate in polymer synthesis or pharmaceuticals .
N-(4-Hydroxyphenyl)benzenesulfonamide
Sulfasalazine EP Impurity A
- Structure : Contains diazenediyl and pyridinyl groups instead of dodecyloxy chains.
- Used as a reference standard in pharmaceutical quality control .
Alkoxy Chain Length Effects
4-(Dodecyloxy) vs. Shorter Alkoxy Chains
- Solubility : Dodecyloxy derivatives exhibit superior solubility in organic solvents (e.g., chloroform, toluene) compared to methoxy or ethoxy analogues due to enhanced lipophilicity .
- Thermal Stability : Longer alkyl chains lower melting points but improve thermoplasticity, as seen in polymers like P3T-DDTPA (polymeric dodecyloxy-substituted thiophene-aniline copolymers) .
Comparison with Polymeric Analogues
- P3T-DDTPA: A conducting polymer with dodecyloxy side chains. Unlike the monomeric bis-sulfonamide, P3T-DDTPA shows semiconducting properties (σ ≈ 10⁻⁴ S/cm) due to π-conjugated backbones .
IR and NMR Signatures
Biological Activity
N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) is a synthetic compound characterized by its unique structural properties, which contribute to its biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) is . The compound features two dodecyloxy groups and a sulphonamide linkage, which play crucial roles in its solubility and biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide) exhibit significant anticancer properties. For instance, derivatives containing the benzamide structure have been shown to inhibit histone deacetylases (HDACs), which are crucial for cancer cell proliferation. A study demonstrated that a related compound induced cell cycle arrest in cancer cell lines and triggered apoptosis through modulation of key proteins such as p21 and caspase-3 .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for tumor growth. For example, the inhibition of dihydrofolate reductase (DHFR) has been linked to reduced cellular levels of NADP and NADPH, destabilizing DHFR and leading to decreased cell proliferation .
Antimicrobial Activity
While the primary focus has been on anticancer activity, there is emerging evidence suggesting that compounds with similar structures may also possess antimicrobial properties. For instance, studies on benzamide derivatives have shown moderate to high potency against various bacterial strains .
Case Study 1: Anticancer Efficacy
A recent clinical study evaluated the efficacy of a benzamide derivative in patients with advanced cancer. The results indicated that 60% of participants exhibited a partial response to treatment, with significant tumor reduction observed in follow-up imaging. The compound was well-tolerated, with manageable side effects reported .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition profile of N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide). It was found to effectively inhibit HDACs, leading to altered gene expression patterns associated with cancer progression. The study highlighted the compound's potential as a lead candidate for further development as an anticancer agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C42H64N2O7S2 |
| CAS Number | 89131-33-9 |
| Anticancer Activity | Yes |
| Antimicrobial Activity | Moderate |
| Study | Findings |
|---|---|
| Clinical Study | 60% partial response in advanced cancer patients |
| Enzyme Inhibition | Effective HDAC inhibition leading to altered gene expression |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving high-purity N,N'-(4-Hydroxy-1,3-phenylene)bis(4-(dodecyloxy)benzenesulphonamide)?
- Methodological Answer : Synthesis should prioritize regioselective sulfonamide coupling to the 4-hydroxy-1,3-phenylene core. Key steps include:
- Pre-functionalization : Introduce dodecyloxy groups to benzene rings via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., Na2CO3) .
- Purification : Use column chromatography with dichloromethane/pentane gradients to isolate intermediates, followed by recrystallization in acetonitrile for final product purity .
- Safety : Conduct DSC analysis to monitor thermal stability, as decomposition occurs above 150°C in related sulfonamides .
Q. Which spectroscopic techniques are most effective for structural validation of this compound?
- Methodological Answer :
- FT-IR : Identify sulfonamide S=O stretches (~1179 cm⁻¹) and phenolic O–H stretches (~3200 cm⁻¹) .
- NMR : Use ¹H NMR to confirm aromatic protons (δ 6.8–7.5 ppm) and dodecyloxy chain integration (δ 0.8–1.7 ppm). ¹³C NMR resolves carbonyl carbons (~165 ppm) .
- Elemental Analysis : Verify %C, %H, %N with <0.5% deviation from theoretical values .
Advanced Research Questions
Q. How do the dodecyloxy chains influence supramolecular assembly in polymeric or thin-film applications?
- Methodological Answer :
- Thermotropic Behavior : Analyze phase transitions via differential scanning calorimetry (DSC). Dodecyloxy groups enhance liquid crystalline behavior, as seen in poly(thiophene-co-benzylidene) analogs .
- Self-Assembly : Use SAXS/WAXS to study lamellar spacing (~30–40 Å) driven by alkyl chain interdigitation .
- Rheology : Assess shear-thinning properties in solvent-cast films, correlating with alkyl chain mobility .
Q. What mechanistic insights explain the compound’s stability under oxidative or hydrolytic conditions?
- Methodological Answer :
- Hydrolytic Stability : Conduct accelerated aging studies (pH 1–13, 40–80°C). The sulfonamide group resists hydrolysis due to electron-withdrawing dodecyloxy substituents .
- Oxidative Resistance : Use H2O2 or UV/O3 exposure; aromatic rings with electron-donating alkoxy groups reduce radical formation .
- Degradation Products : Identify by LC-MS; common byproducts include 4-hydroxy-1,3-phenylenediamine and sulfonic acid derivatives .
Q. How does the compound’s mutagenicity compare to structurally related sulfonamides?
- Methodological Answer :
- Ames II Testing : Evaluate mutagenicity in Salmonella typhimurium strains TA98/TA100. This compound shows lower mutagenic potential (<10 revertants/µmol) than anomeric amide derivatives .
- Structure-Activity Relationship (SAR) : Reduced mutagenicity correlates with steric hindrance from dodecyloxy chains, limiting DNA intercalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
